molecular formula C13H14ClN3S B2556090 5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol CAS No. 750610-95-8

5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2556090
CAS RN: 750610-95-8
M. Wt: 279.79
InChI Key: PZMZHTMCZMQIBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates that compounds like 5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol are often used in the synthesis of heterocyclic compounds, particularly thiadiazoles and thiadiazines, due to their potential biological activities. For instance, the synthesis of 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines from similar triazole compounds has been noted, showing significant inhibition on bacterial and fungal growth (Purohit et al., 2011).

Crystal Structure Analysis

The crystal structure of compounds similar to this compound has been studied, providing insights into molecular geometry, stability, and intermolecular interactions, which are crucial for understanding their reactivity and potential applications (Sarala et al., 2006).

Antimicrobial and Biological Activities

Antimicrobial Activities

The antimicrobial properties of triazole compounds have been a significant focus of research. For instance, novel heterocyclic compounds derived from triazole structures have shown considerable anti-lipase and anti-α-glucosidase activities, indicating potential therapeutic applications in treating diseases related to these enzymes (Bekircan et al., 2015).

Antifungal and Antibacterial Properties

The synthesis of new series of fused triazoles from similar compounds and their subsequent screening for in vitro antibacterial and antifungal activity highlight their potential as antimicrobial agents. Certain synthesized triazolo-thiadiazoles exhibited notable antibacterial and antifungal activities, emphasizing the relevance of these compounds in developing new antimicrobial agents (Joshi et al., 2021).

Enzyme Inhibition and Biological Screening

Enzyme Inhibition

Compounds similar to this compound have been investigated for their enzyme inhibitory properties. For example, their role in inhibiting lipase and α-glucosidase enzymes suggests potential therapeutic applications in treating diseases related to enzyme dysregulation (Bekircan et al., 2015).

Screening for Antitumor Activities

Some novel triazole derivatives have been synthesized and screened for their antitumor activities, indicating the potential of these compounds in cancer treatment strategies. The biological activity studies against different cell lines provide valuable insights into their therapeutic potential and guide future drug development (Abdelrehim, 2021).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This could involve its interaction with biological macromolecules, its metabolic pathway, etc .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications, modifications to improve its properties, etc .

properties

IUPAC Name

3-(2-chlorophenyl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3S/c14-11-8-4-3-7-10(11)12-15-16-13(18)17(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMZHTMCZMQIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NNC2=S)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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